
4,4'-Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2'-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of azo groups, chlorinated hydroxypropoxy phenyl groups, and disulphonic acid groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Preparation of 4-(3-chloro-2-hydroxypropoxy)aniline: This intermediate is synthesized by reacting 4-chloroaniline with epichlorohydrin under basic conditions.
Diazotization: The 4-(3-chloro-2-hydroxypropoxy)aniline is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with 4,4’-dihydroxystilbene-2,2’-disulphonic acid under alkaline conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The chlorinated hydroxypropoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted hydroxypropoxy derivatives.
Applications De Recherche Scientifique
4,4’-Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment due to its vibrant color and stability.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets. The azo groups can participate in electron transfer reactions, while the chlorinated hydroxypropoxy groups can form hydrogen bonds and interact with biological molecules. The disulphonic acid groups enhance the compound’s solubility and reactivity in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dihydroxystilbene-2,2’-disulphonic acid: Lacks the chlorinated hydroxypropoxy groups.
4,4’-Bis(2-benzoxazolyl)stilbene: Contains benzoxazole groups instead of azo groups.
2,2’-Bis(4-hydroxyphenyl)propane:
Uniqueness
4,4’-Bis((4-(3-chloro-2-hydroxypropoxy)phenyl)azo)stilbene-2,2’-disulphonic acid is unique due to its combination of azo, chlorinated hydroxypropoxy, and disulphonic acid groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
94042-70-3 |
|---|---|
Formule moléculaire |
C32H30Cl2N4O10S2 |
Poids moléculaire |
765.6 g/mol |
Nom IUPAC |
5-[[4-(3-chloro-2-hydroxypropoxy)phenyl]diazenyl]-2-[(E)-2-[4-[[4-(3-chloro-2-hydroxypropoxy)phenyl]diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C32H30Cl2N4O10S2/c33-17-27(39)19-47-29-11-7-23(8-12-29)35-37-25-5-3-21(31(15-25)49(41,42)43)1-2-22-4-6-26(16-32(22)50(44,45)46)38-36-24-9-13-30(14-10-24)48-20-28(40)18-34/h1-16,27-28,39-40H,17-20H2,(H,41,42,43)(H,44,45,46)/b2-1+,37-35?,38-36? |
Clé InChI |
YKVXKZMMZRLTAE-IXORUJLASA-N |
SMILES isomérique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC(CCl)O)S(=O)(=O)O)S(=O)(=O)O)OCC(CCl)O |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC(CCl)O)S(=O)(=O)O)S(=O)(=O)O)OCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



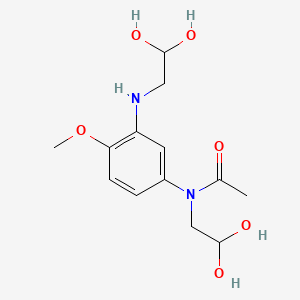
![2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12691329.png)
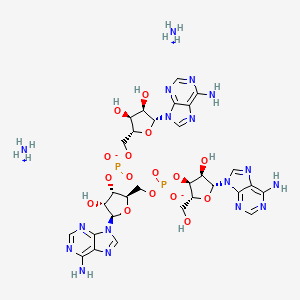
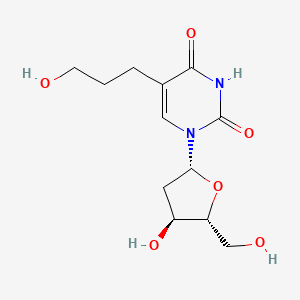
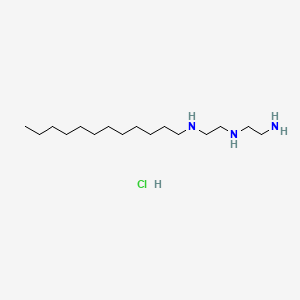



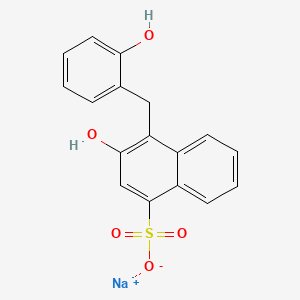

![3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile](/img/structure/B12691400.png)
![(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12691409.png)

